1-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone
Description
The compound 1-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone is a substituted imidazole derivative characterized by a 2,6-dichlorobenzyl group at the N1 position, a methyl group at the C2 position, and an ethanone (acetyl) moiety at the C4 position of the imidazole ring.
Imidazole derivatives bearing dichlorobenzyl substituents are frequently synthesized via chlorination or alkylation reactions. For example, 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (Compound 1) was prepared using thionyl chloride (SOCl₂) to chlorinate a precursor alcohol . Similarly, the dichlorobenzyl group in related compounds is often introduced via nucleophilic substitution or benzylation reactions . The ethanone substituent in the target compound may be introduced through acetylation or ketone-forming reactions, as seen in analogs like ethyl 3-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)-phenyl]-2-hydroxypropanoate, which employs α-carbonyl ester intermediates .
Properties
IUPAC Name |
1-[1-[(2,6-dichlorophenyl)methyl]-2-methylimidazol-4-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O/c1-8(18)13-7-17(9(2)16-13)6-10-11(14)4-3-5-12(10)15/h3-5,7H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTYJKUAUBVJRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1CC2=C(C=CC=C2Cl)Cl)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone typically involves the reaction of 2,6-dichlorobenzyl bromide with 2-methylimidazole under basic conditions. The reaction proceeds through nucleophilic substitution, where the bromide is replaced by the imidazole ring. The resulting intermediate is then subjected to oxidation to form the ethanone group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone group can be further oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
1-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of the target compound can be contextualized by comparing it to the following analogs:
Table 1: Structural and Functional Comparison of Related Imidazole Derivatives
Key Observations:
Structural Variations: The target compound shares the 2,6-dichlorobenzyl and C2-methyl groups with analogs like and , but differs in the C4 substituent (ethanone vs. pyrazole or pyrimidin-2-amine).
Synthesis Pathways: Chlorination with SOCl₂ (as in ) is a common method for introducing reactive chloromethyl groups, which can undergo further functionalization. The TDAE (tetrakis(dimethylamino)ethylene) methodology described in enables coupling of imidazole derivatives with carbonyl compounds, suggesting a plausible route for introducing the ethanone moiety.
Research Findings and Applications: Dichlorobenzyl-imidazole derivatives are prevalent in pharmaceuticals. For instance, Miconazole Nitrate (a related antifungal agent) is an impurity-controlled drug , highlighting the therapeutic relevance of this structural class. The target compound’s ethanone group may confer unique reactivity in such contexts.
Discontinued Products :
- The discontinued status of underscores challenges in stability or efficacy for certain substituents, emphasizing the need for tailored modifications in drug development.
Limitations and Inferences:
Further experimental studies are required to validate its synthesis, physicochemical properties, and biological activity.
Biological Activity
The compound 1-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone (CAS No. 477852-42-9) belongs to the class of 1,2,4-trisubstituted imidazoles . This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and related research findings.
- Molecular Formula : C13H12Cl2N2O
- Molecular Weight : 283.15 g/mol
- IUPAC Name : 1-[1-(2,6-dichlorophenyl)methyl]-2-methylimidazol-4-yl]ethanone
The biological activity of this compound is primarily attributed to its structural similarity to other imidazole derivatives known for their pharmacological properties. The mode of action may involve:
- Antimicrobial Activity : Similar compounds have shown antibacterial and antiviral properties through mechanisms such as sodium channel blockade and protein denaturation .
- Enzyme Inhibition : The compound is being investigated for its potential as an enzyme inhibitor, particularly against targets like Indoleamine 2,3-dioxygenase (IDO1), which plays a role in tumor immune evasion .
Antimicrobial Properties
Research indicates that imidazole derivatives exhibit significant antimicrobial activity. A study highlighted the effectiveness of similar compounds against various bacterial strains, with minimum inhibitory concentrations (MIC) demonstrating potent effects .
Antitumor Activity
Preliminary studies suggest that derivatives of imidazole can inhibit tumor growth by targeting specific enzymes involved in cancer metabolism. For example:
- A related benzimidazole derivative showed an IC50 value of 16 nM against IDO1 in certain cancer cell lines .
Data Table: Biological Activity Summary
Case Studies
- Antimicrobial Efficacy : A study on imidazole derivatives demonstrated that compounds with similar structures exhibited MIC values lower than standard antibiotics like fluconazole, indicating their potential as effective antimicrobials .
- Tumor Growth Inhibition : Research involving IDO1 inhibitors has shown that certain imidazole derivatives can significantly reduce tumor growth in preclinical models, suggesting a promising avenue for cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
